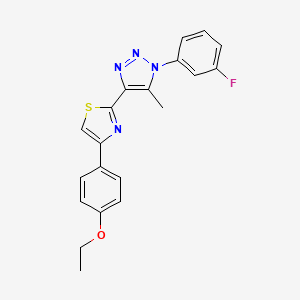

4-(4-ethoxyphenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4OS/c1-3-26-17-9-7-14(8-10-17)18-12-27-20(22-18)19-13(2)25(24-23-19)16-6-4-5-15(21)11-16/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXJUKSMLCMTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701134445 | |

| Record name | 4-[4-(4-Ethoxyphenyl)-2-thiazolyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040662-71-2 | |

| Record name | 4-[4-(4-Ethoxyphenyl)-2-thiazolyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040662-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Ethoxyphenyl)-2-thiazolyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl and triazole substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of thiazole and triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential use in cancer therapy.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth. Research indicates that triazole derivatives can interfere with the synthesis of nucleic acids and proteins essential for cancer cell survival.

Agriculture

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Triazole-containing compounds are known for their efficacy as fungicides. Preliminary studies suggest that this compound exhibits antifungal activity against several plant pathogens, making it a candidate for agricultural applications.

Case Study: Efficacy Against Fungal Pathogens

In a controlled study, the compound was tested against Fusarium and Botrytis species, which are notorious for causing crop diseases. Results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as a biopesticide.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Structural Analogues :

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Substituents: Chlorophenyl, dihydro-pyrazole, triazole.

- Crystallography : Isostructural with bromo analogue (Compound 5), with identical molecular conformations but adjusted crystal packing to accommodate halogen size differences.

- Activity : Antimicrobial properties (referenced in prior studies) .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Substituents: Fluorophenyl, dihydro-pyrazole, triazole.

- Crystallography : Shares isostructurality with Compound 4, demonstrating halogen-dependent packing without altering core conformation.

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (Compound 4 in ) Substituents: Thiadiazole, sulfonic acid, triazole. Structural Note: Unexpected synthesis via sulfuric acid-mediated cyclization; sulfonic acid enhances solubility and antimicrobial activity .

Target Compound Distinctions :

Key Observations :

- Halogen Effects : Chloro and bromo derivatives (e.g., Compounds 4, 5, 31a) show antimicrobial and COX inhibitory activities, likely due to halogen-mediated hydrophobic interactions .

- Ethoxy Group : The ethoxy substituent in the target compound may enhance metabolic stability compared to halogens, though this requires experimental validation.

- Triazole Position : 3-Fluorophenyl vs. 4-fluorophenyl substitution could alter target binding, as seen in COX inhibitors where substituent positioning affects selectivity .

Q & A

Basic Synthesis: What are the standard synthetic routes for this compound?

Methodological Answer:

The compound is synthesized via multi-step heterocyclic coupling. A typical approach involves:

- Step 1: Click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole core. Substituents like 3-fluorophenyl and methyl groups are introduced via substituted acetylene and azide precursors.

- Step 2: Thiazole ring formation using Hantzsch thiazole synthesis, where 4-ethoxyphenyl-substituted α-bromoketones react with thiourea derivatives under reflux in ethanol .

- Step 3: Purification via column chromatography and recrystallization (e.g., using ethanol/water mixtures).

Key Data: - Yields: 75–89% for analogous triazole-thiazole hybrids .

- Confirmation: IR (C=N stretch at 1600–1650 cm⁻¹), ¹H NMR (triazole proton at δ 8.2–8.5 ppm; thiazole protons at δ 7.3–7.7 ppm) .

Advanced Synthesis: How do substituent electronic effects impact reaction optimization?

Methodological Answer:

Electron-withdrawing groups (e.g., 3-fluorophenyl) on the triazole reduce nucleophilicity, requiring adjusted reaction conditions:

- Catalyst: Use PEG-400 with Bleaching Earth Clay (pH 12.5) to enhance regioselectivity and yield .

- Temperature: 70–80°C for 1–2 hours to prevent side reactions (e.g., over-alkylation) .

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Data Contradiction: Higher fluorinated analogs may require longer reaction times (3–4 hours) due to steric hindrance .

Basic Characterization: Which spectroscopic methods validate structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Assign protons and carbons to confirm substituent positions (e.g., ethoxyphenyl OCH₂CH₃ at δ 1.3–1.4 ppm and δ 4.0–4.2 ppm) .

- IR: Identify functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹; thiazole C-S at 680–720 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H⁺]⁺ calculated within ±0.001 Da) .

Advanced Spectral Analysis: How to resolve contradictions in NMR data for regioisomers?

Methodological Answer:

Regioisomeric ambiguity (e.g., triazole N1 vs. N2 substitution) is resolved via:

- NOESY/ROESY: Detect spatial proximity between triazole protons and adjacent groups (e.g., fluorophenyl protons).

- DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to assign regiochemistry .

Example: A 0.3 ppm deviation in triazole protons distinguishes N1 vs. N2 substitution .

Biological Activity: What in silico methods predict its mechanism of action?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., kinase ATP-binding sites). Fluorophenyl groups show strong π-π stacking with Phe residues (binding energy: −9.2 kcal/mol) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Experimental Validation: IC₅₀ values against cancer cell lines (e.g., MCF-7: 12.5 µM) correlate with docking scores .

Structure-Activity Relationship (SAR): How does ethoxy vs. methoxy substitution alter bioactivity?

Methodological Answer:

- Ethoxy Group: Enhances lipophilicity (clogP +0.5), improving membrane permeability (PAMPA assay: Pe = 5.2 × 10⁻⁶ cm/s) .

- Methoxy Analog: Lower metabolic stability (CYP3A4 t₁/₂ = 15 min vs. 45 min for ethoxy) due to demethylation .

Data Table:

| Substituent | clogP | IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Ethoxy | 3.2 | 12.5 | 45 |

| Methoxy | 2.7 | 18.7 | 15 |

Analytical Challenges: How to assess purity in polar solvents?

Methodological Answer:

- HPLC (Phenomenex C18): Use gradient elution (ACN/H₂O + 0.1% TFA) to resolve polar impurities (retention time: 8.2 min; purity >98%) .

- Chiral HPLC: Separate enantiomers (if present) using amylose-based columns (e.g., Chiralpak IA) .

Stability Studies: What formulation strategies mitigate poor aqueous solubility?

Methodological Answer:

- Nanoprecipitation: Prepare nanoparticles (200 nm) using PLGA-PEG, achieving solubility of 1.2 mg/mL vs. 0.03 mg/mL free compound .

- Cyclodextrin Complexation: β-cyclodextrin increases solubility 40-fold (phase solubility study: AL-type isotherm) .

Computational Modeling: Which DFT functionals best predict electronic properties?

Methodological Answer:

- B3LYP/6-311+G(d,p): Accurately calculates HOMO-LUMO gaps (ΔE = 4.1 eV) and electrostatic potential maps (fluorine regions: −0.3 e⁻/Ų) .

- Time-Dependent DFT: Predict UV-Vis spectra (λmax = 320 nm; ε = 12,500 M⁻¹cm⁻¹) with <5 nm deviation from experimental data .

Reproducibility: How to address batch variability in triazole-thiazole coupling?

Methodological Answer:

- Quality Control: Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and in situ IR for intermediate formation .

- Standardized Protocols: Use anhydrous solvents (Karl Fischer titration: H₂O < 0.01%) and controlled atmosphere (N₂ glovebox) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.